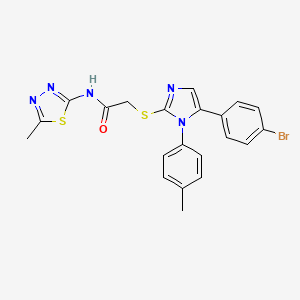
2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H18BrN5OS2 and its molecular weight is 500.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule characterized by its complex structure, which integrates an imidazole ring with various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of the compound is C21H18BrN5OS2 with a molecular weight of approximately 500.43 g/mol. The presence of bromophenyl and thiadiazolyl moieties contributes to its unique chemical properties, enhancing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H18BrN5OS2 |
| Molecular Weight | 500.43 g/mol |
| CAS Number | 1206990-62-6 |
| Purity | ≥95% |
Anticancer Properties
Research indicates that compounds similar to this imidazole derivative exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
A notable study evaluated the cytotoxic effects of related compounds against multiple cancer types, revealing IC50 values ranging from 10 to 50 µM for various derivatives, suggesting that structural modifications can enhance activity against specific cancer cell lines .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Similar thioether-linked imidazoles have demonstrated effectiveness against both gram-positive and gram-negative bacteria. For example, compounds with similar functional groups exhibited minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cancer progression and microbial resistance. The thioether linkage enhances the compound's binding affinity to these targets, potentially leading to altered enzymatic activity or receptor modulation .
Case Study 1: Anticancer Efficacy
In a recent study, a series of imidazole derivatives were synthesized and tested for their anticancer efficacy against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The derivative containing the bromophenyl group showed significant cytotoxicity with an IC50 value of 25 µM against MCF-7 cells, demonstrating its potential as a therapeutic agent .
Case Study 2: Antimicrobial Activity
Another study focused on evaluating the antimicrobial properties of related thioether compounds. The results indicated that compounds featuring similar structural motifs inhibited the growth of Candida albicans with an IC50 value of 15 µg/mL, suggesting that the presence of halogenated phenyl groups may enhance antifungal activity .
Eigenschaften
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5OS2/c1-13-3-9-17(10-4-13)27-18(15-5-7-16(22)8-6-15)11-23-21(27)29-12-19(28)24-20-26-25-14(2)30-20/h3-11H,12H2,1-2H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFSKNAESOJROW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NN=C(S3)C)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














